Terbium trichloride hexahydrate

Overview

Description

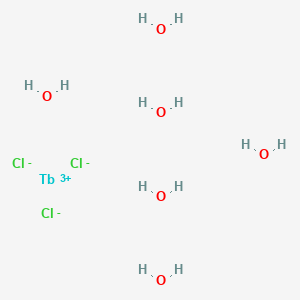

Terbium trichloride hexahydrate is a chemical compound with the formula TbCl₃·6H₂O. It is a white, hygroscopic powder that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium trichloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction is as follows: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]

Direct Reaction of Terbium and Chlorine: Another method involves the direct reaction of terbium metal with chlorine gas: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of terbium(III) oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, often involving changes in the oxidation state of terbium.

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and chlorine.

Reducing Agents: Reducing agents such as hydrogen gas or metals like zinc can be used.

Substitution Reagents: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terbium(IV) compounds, while substitution reactions can produce various terbium complexes .

Chemistry:

- This compound is used as a precursor in the synthesis of other terbium compounds and complexes. It is also used in the study of micellization properties of surfactants .

Biology and Medicine:

- In biological research, this compound is used in the development of sensors and imaging agents due to its luminescent properties.

Industry:

- It is used as an activator in green phosphors for color television tubes and specialty lasers. It is also a dopant in solid-state devices .

Mechanism of Action

Target of Action

Terbium trichloride hexahydrate (TbCl3·6H2O) is a chemical compound that primarily targets green phosphors in color TV tubes . It is also used in specialty lasers and as a dopant in solid-state devices .

Mode of Action

It is known to play an important role as an activator of green phosphors . This suggests that it may interact with these phosphors, possibly altering their properties or behavior.

Biochemical Pathways

It is known to influence themicellization properties of surfactants . This suggests that it may interact with these substances at a molecular level, potentially affecting their structure or function.

Pharmacokinetics

It is known to be awater-soluble compound , which could influence its bioavailability and distribution within the body or other systems.

Result of Action

It is known to be used as a precursor to synthesize alabel-free aptasensor for the detection of ofloxacin (OFL) residues in food . This suggests that it may have a role in facilitating the detection of certain substances at a molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and availability in different environments . Additionally, its use in various applications, such as in color TV tubes and specialty lasers, suggests that it may perform optimally under certain conditions, such as specific temperatures or pressures .

Biochemical Analysis

Biochemical Properties

Terbium trichloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .

Molecular Mechanism

It is known to interact with surfactants, potentially influencing their micellization properties

Comparison with Similar Compounds

Gadolinium(III) Chloride: Similar in structure and properties, used in magnetic resonance imaging (MRI) contrast agents.

Dysprosium(III) Chloride: Another lanthanide chloride with applications in magnetic and luminescent materials.

Uniqueness:

Biological Activity

Terbium trichloride hexahydrate (TbCl₃·6H₂O) is a rare earth metal compound with significant applications in various fields, including materials science and biomedicine. This article explores the biological activity of TbCl₃·6H₂O, focusing on its synthesis, properties, and potential biological implications.

Chemical Composition:

- Molecular Formula: TbCl₃·6H₂O

- Molecular Weight: 373.38 g/mol

- CAS Number: 13798-24-8

Synthesis:

TbCl₃·6H₂O can be synthesized through various methods, including:

- Reaction of Terbium Oxide with Hydrochloric Acid:

- Direct Reaction of Terbium and Chlorine:

The compound appears as a white, hygroscopic powder that is very soluble in water .

Toxicity and Safety

Terbium compounds, including TbCl₃·6H₂O, have been noted for their potential toxicity. Exposure can lead to hyperemia of the iris and other ocular effects. Safety data indicate that precautions should be taken to avoid contact with skin and eyes, as well as inhalation of dust .

Applications in Biomedicine

-

Phosphorescent Applications:

TbCl₃·6H₂O is utilized as an activator in phosphors, particularly for green light emission in displays and lasers. The biological relevance comes from its potential use in bioimaging techniques where luminescent properties can be harnessed for tracking biological processes . -

Antioxidant Properties:

Recent studies have indicated that terbium compounds may exhibit antioxidant properties. For instance, certain terbium complexes have shown the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases . -

Potential Anticancer Activity:

Research has begun to explore the cytotoxic effects of terbium compounds on cancer cells. Preliminary findings suggest that TbCl₃·6H₂O may induce apoptosis in specific cancer cell lines, although further studies are required to elucidate the mechanisms involved .

Case Studies and Research Findings

Properties

IUPAC Name |

terbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJUVCOAZNLCJZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-88-3 (Parent) | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90929958 | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8 | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.